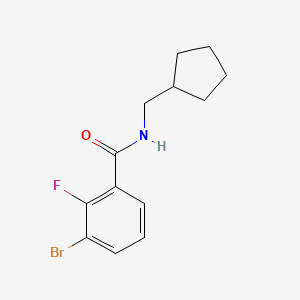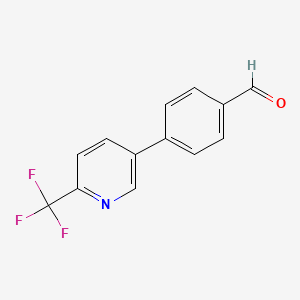
4-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde is an organic compound featuring a benzaldehyde moiety substituted with a 6-trifluoromethyl-pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-bromo-6-trifluoromethylpyridine and benzaldehyde.
Grignard Reaction: One common method involves the formation of a Grignard reagent from 3-bromo-6-trifluoromethylpyridine, which is then reacted with benzaldehyde to form the desired product.
Reaction Conditions: The Grignard reagent is prepared by reacting 3-bromo-6-trifluoromethylpyridine with magnesium in anhydrous ether. The resulting Grignard reagent is then added to a solution of benzaldehyde in anhydrous ether, followed by hydrolysis to yield 4-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde.
Industrial Production Methods
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic aromatic substitution due to the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: 4-(6-Trifluoromethyl-pyridin-3-yl)-benzoic acid.
Reduction: 4-(6-Trifluoromethyl-pyridin-3-yl)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various applications, including the development of herbicides and insecticides.
Mechanism of Action
The mechanism by which 4-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or modulation of biological pathways. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-benzaldehyde: Lacks the pyridine ring, making it less versatile in certain applications.
4-(6-Chloropyridin-3-yl)-benzaldehyde: The chlorine substituent offers different reactivity and biological properties compared to the trifluoromethyl group.
4-(6-Methylpyridin-3-yl)-benzaldehyde: The methyl group is less electron-withdrawing than the trifluoromethyl group, affecting the compound’s reactivity and stability.
Uniqueness
4-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical and biological properties. This makes it more reactive and potentially more effective in various applications compared to its analogs.
Properties
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-3-yl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)12-6-5-11(7-17-12)10-3-1-9(8-18)2-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMGNLBVXMHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
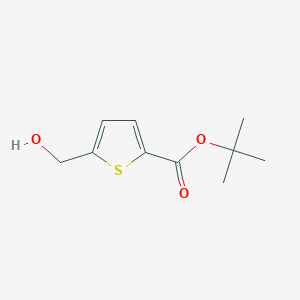
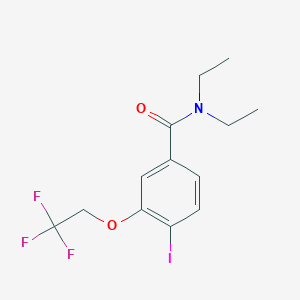
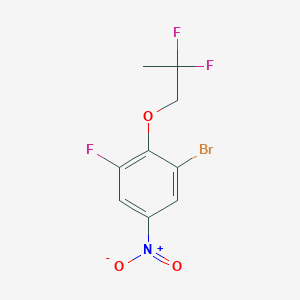
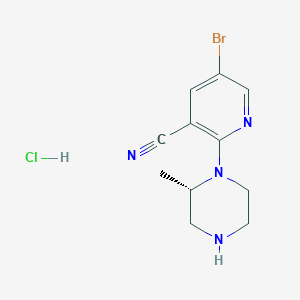
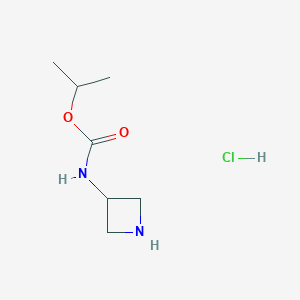
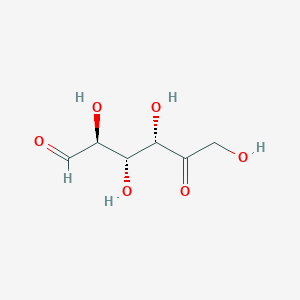
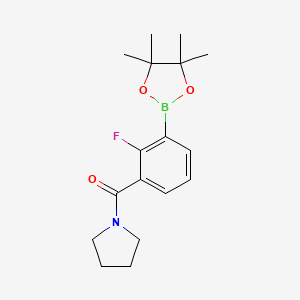
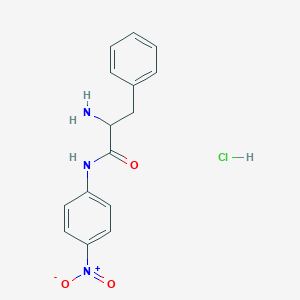
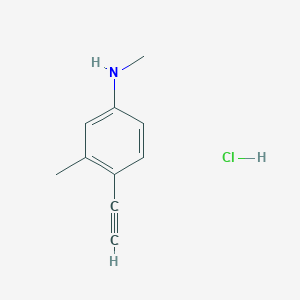
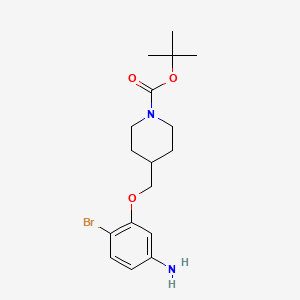
![(S)-3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic Acid](/img/structure/B8122204.png)
![Tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8122212.png)
![4-[4-(1H-Pyrazol-4-yl)-phenyl]-isoquinoline](/img/structure/B8122217.png)
